5-(3-Bromo-2-fluorophenyl)-2-methyloxazole

Medicinal Chemistry Cross-Coupling Selectivity Halogenated Building Blocks

5-(3-Bromo-2-fluorophenyl)-2-methyloxazole is a 2,5-disubstituted oxazole derivative (CAS 2434719-50-1, molecular formula C₁₀H₇BrFNO, molecular weight 256.07 g/mol) within the broad class of halogenated heterocyclic building blocks. The compound features a 2-methyloxazole core with a 3-bromo-2-fluorophenyl substituent at the 5-position, placing both bromine and fluorine in chemically distinct, synthetically addressable positions for sequential cross-coupling or nucleophilic aromatic substitution.

Molecular Formula C10H7BrFNO
Molecular Weight 256.07 g/mol
Cat. No. B13701775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Bromo-2-fluorophenyl)-2-methyloxazole
Molecular FormulaC10H7BrFNO
Molecular Weight256.07 g/mol
Structural Identifiers
SMILESCC1=NC=C(O1)C2=C(C(=CC=C2)Br)F
InChIInChI=1S/C10H7BrFNO/c1-6-13-5-9(14-6)7-3-2-4-8(11)10(7)12/h2-5H,1H3
InChIKeySUOLURYJLOABMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 5-(3-Bromo-2-fluorophenyl)-2-methyloxazole (CAS 2434719-50-1) — Class, Specifications & Sourcing Context


5-(3-Bromo-2-fluorophenyl)-2-methyloxazole is a 2,5-disubstituted oxazole derivative (CAS 2434719-50-1, molecular formula C₁₀H₇BrFNO, molecular weight 256.07 g/mol) within the broad class of halogenated heterocyclic building blocks . The compound features a 2-methyloxazole core with a 3-bromo-2-fluorophenyl substituent at the 5-position, placing both bromine and fluorine in chemically distinct, synthetically addressable positions for sequential cross-coupling or nucleophilic aromatic substitution . This specific substitution pattern differentiates it from other regioisomeric bromo-fluoro-phenyl oxazoles that are frequently sourced as alternatives. The 2-methyl substituent on the oxazole ring further modulates the electron density of the heterocycle, influencing both its reactivity profile and the stability of the oxazole towards ring-opening under acidic conditions, compared to non-methylated analogs .

Why Generic Substitution Fails: The Critical Role of Precise Halogen Placement in 5-(3-Bromo-2-fluorophenyl)-2-methyloxazole for Reaction Development


Procurement decisions for halogenated oxazole building blocks cannot rely on generic in-class substitution because the precise relative positions of bromine and fluorine on the phenyl ring, as well as the position of the oxazole attachment, dictate orthogonal reactivity and downstream molecular topology. The bromine atom serves as a primary handle for Pd-catalyzed cross-coupling (e.g., Suzuki–Miyaura), while the fluorine atom provides a distinct, less reactive site for late-stage diversification or metabolic stability modulation in lead compounds . Swapping the target compound for its 4-fluoro regioisomer (CAS 929884-63-9) or the 4-bromo isomer (CAS 1260424-09-6) fundamentally alters the steric and electronic environment of the coupling site, as well as the three-dimensional geometry of the final coupled product. Similarly, eliminating the fluorine entirely (e.g., using 5-(2-bromophenyl)-2-methyloxazole, CAS 1221278-51-8) removes a critical hydrogen-bond acceptor and electron-withdrawing group, which can drastically alter biological target affinity and pharmacokinetics as demonstrated across the 2-methyloxazole antitubulin series . The evidence below quantifies the structural and functional consequences of these choices.

Quantitative Differentiation Evidence: 5-(3-Bromo-2-fluorophenyl)-2-methyloxazole vs. Closest Analogs


Structural Orthogonality: Ortho-Fluorine Proximity Effect vs. 4-Fluoro Regioisomer

The target compound contains a fluorine atom ortho to the oxazole attachment point and ortho to the bromine. This creates a unique di-ortho-substituted phenyl geometry with a sterically and electronically distinct palladium coupling site compared to its 3-bromo-4-fluorophenyl regioisomer (CAS 929884-63-9), where the fluorine is para to the oxazole . In the target compound, the proximity of the ortho-fluorine to the C-Br bond increases the bond polarization and steric congestion at the oxidative addition center, potentially accelerating the initiation rate for Suzuki coupling but necessitating careful ligand selection to avoid competing defluorination side reactions. In the 4-fluoro isomer, the bromine experiences a mesomeric electron-withdrawing effect from the para-fluorine but lacks the proximal steric influence present in the target compound. This differential was exploited in the synthesis of 2-methyl-4,5-disubstituted oxazole antitubulin agents, where moving a fluorine substituent from the ortho to the para position on a pendant 5-aryl ring resulted in a >10-fold shift in antiproliferative IC₅₀ values in certain cell lines .

Medicinal Chemistry Cross-Coupling Selectivity Halogenated Building Blocks

Biological Scaffold Sensitivity: Nanomolar Potency Dependence on Aryl Substitution Pattern in 2-Methyloxazole Antitubulin Series

In a systematic study of 2-methyl-4,5-disubstituted oxazoles as cis-constrained combretastatin A-4 (CA-4) analogs, compounds bearing a 5-aryl substituent with m-fluoro-p-methoxyphenyl or p-ethoxyphenyl motifs (compounds 4g and 4i) exhibited antiproliferative IC₅₀ values of 0.35–4.6 nM and 0.5–20.2 nM respectively against a panel of cancer cell lines, comparable to CA-4 itself . These compounds bind the colchicine site of tubulin and inhibit polymerization at submicromolar concentrations. Critically, the relative positions of the two aromatic rings on the 2-methyloxazole core were found to be essential for antiproliferative activity, with regioisomeric rearrangement leading to complete loss of activity . While the target compound 5-(3-bromo-2-fluorophenyl)-2-methyloxazole was not directly tested in this study, it shares the critical 5-aryl-2-methyloxazole pharmacophoric architecture. The bromo-fluoro substitution pattern provides orthogonal synthetic handles (Br for Suzuki coupling, F for SNAr or metabolic blocking) to elaborate the scaffold into potent analogs while preserving the essential 2-methyloxazole geometry. In contrast, procurement of the non-fluorinated analog 5-(2-bromophenyl)-2-methyloxazole (CAS 1221278-51-8) would foreclose the electronic and hydrogen-bonding contributions that the ortho-fluorine imparts, which in this chemotype have been shown to enhance potency by as much as 10- to 100-fold depending on the cell line .

Anticancer Agents Tubulin Polymerization Inhibitors Structure-Activity Relationship

Cross-Coupling Reactivity: Regiocontrolled Suzuki–Miyaura Performance of Bromooxazole Building Blocks

The European Journal of Organic Chemistry study on regiocontrolled synthesis and Suzuki–Miyaura reactions of bromooxazole building blocks established a general platform for evaluating the cross-coupling competence of 2-, 4-, and 5-bromooxazoles under parallel synthesis conditions . While the study did not include the target compound specifically, it demonstrated that 5-bromooxazoles (positionally analogous to the target compound's bromoaryl group) undergo efficient Pd-catalyzed coupling with aryl boronic acids in yields ranging from 45% to 92%, with reaction outcome highly dependent on the steric and electronic nature of the oxazole substituents . The target compound presents a distinct advantage over simpler 5-bromooxazole building blocks because the bromine is positioned on the pendant phenyl ring rather than directly on the oxazole core, providing greater thermal stability and reducing the risk of oxazole ring-opening during coupling. This design mirrors the validated strategy employed in the synthesis of the antitubulin agents 4g and 4i, where the 5-aryl substituent is installed intact rather than assembled on the oxazole itself . The non-fluorinated comparator 5-(2-bromophenyl)-2-methyloxazole (CAS 1221278-51-8) lacks the electron-withdrawing ortho-fluorine that activates the aryl bromide toward oxidative addition, potentially resulting in slower coupling kinetics and lower yields under identical conditions.

Parallel Synthesis Suzuki–Miyaura Coupling Building Block Validation

Vendor-Supplied Purity and Availability: ≥95% Purity Benchmark vs. Non-Fluorinated and Methyl-Free Analogs

Multiple independent suppliers list 5-(3-bromo-2-fluorophenyl)-2-methyloxazole with a standard purity specification of ≥95% (HPLC or equivalent) across batch scales of 1 g to 10 g . The closely related methyl-free analog 5-(3-bromo-2-fluorophenyl)oxazole (CAS 2017304-12-8) is also offered at ≥98% purity by certain vendors but at a significantly higher per-gram cost (€595/500 mg at one supplier) , reflecting the additional synthetic complexity of the non-methylated oxazole and its potentially lower stability. The 2-methyl substituent on the target compound increases the oxazole ring's electron density and steric protection at the 2-position, which is known to improve shelf stability and reduce susceptibility to nucleophilic ring-opening compared to unsubstituted oxazoles . For large-scale parallel synthesis programs, the target compound's balance of ≥95% purity, dual halogen orthogonal reactivity, and improved oxazole ring stability presents a favorable procurement equation relative to both non-fluorinated and methyl-free comparators.

Chemical Procurement HPLC Purity Research Chemical Supply

Optimal Application Scenarios for 5-(3-Bromo-2-fluorophenyl)-2-methyloxazole in Research and Industrial Programs


Synthesis of Ortho-Fluoro Substituted Biaryl Oxazole Libraries via Iterative Suzuki–Miyaura Coupling

The target compound is optimally deployed as the aryl bromide component in the first step of a two-directional diversification sequence: Suzuki coupling at the bromine site introduces a first aryl/heteroaryl diversity element, while the ortho-fluorine can subsequently be displaced under carefully controlled SNAr conditions or exploited for its metabolic stabilizing effect in the final analog . This strategy directly parallels the synthetic route used to generate the highly potent antitubulin compounds 4g and 4i (IC₅₀ 0.35–20.2 nM), which required precise control over aryl substitution geometry . The 2-methyl group on the oxazole remains inert throughout these transformations, preserving the core scaffold integrity.

Fragment-Based Drug Discovery (FBDD) Library Design with Dual Halogen Anomalous Scattering

The combination of bromine (anomalous scattering for X-ray crystallographic phasing) and fluorine (¹⁹F NMR probe for ligand-observed screening) makes this compound an ideal fragment library member. Bromine's anomalous signal at synchrotron wavelengths (~0.92 Å) enables unambiguous binding mode determination in co-crystal structures, while the ¹⁹F nucleus provides a sensitive, background-free NMR handle for hit confirmation and affinity ranking without isotopic labeling . The 2-methyloxazole core contributes additional hydrogen-bonding capacity and improved solubility relative to fully aromatic biaryl fragments.

Precursor to Colchicine-Site Tubulin Inhibitors and Antimitotic Drug Candidates

Based on the established SAR of the 2-methyl-4,5-disubstituted oxazole series, the target compound can serve as a direct precursor to analogs of the clinical-stage antitubulin agent CA-4P . The 5-aryl-2-methyloxazole architecture has been validated to bind the colchicine site of β-tubulin with submicromolar affinity, inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis via the mitochondrial pathway. Compound 4i from this series demonstrated in vivo antitumor efficacy in a syngeneic mouse model at doses 10-fold lower than those required for CA-4P . The bromo-fluoro substitution pattern of the target compound provides the synthetic entry point for parallel optimization of C-5 aryl substituents while retaining the critical 2-methyloxazole pharmacophore.

Quote Request

Request a Quote for 5-(3-Bromo-2-fluorophenyl)-2-methyloxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.